3-Butoxy-cyclobutanecarboxylic acid
Description
Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Organic Synthesis
Cyclobutane rings, four-membered carbocycles, are valuable motifs in modern organic synthesis. Their inherent ring strain, a consequence of deviations from ideal bond angles, imparts unique reactivity that can be harnessed for complex molecular construction. nih.gov This strain facilitates ring-opening reactions, providing access to linear aliphatic compounds that might be challenging to synthesize otherwise. ontosight.ai Furthermore, the puckered three-dimensional structure of the cyclobutane ring offers a scaffold for creating diverse and stereochemically rich molecules. khanacademy.org These characteristics have led to the incorporation of cyclobutane rings into a variety of biologically active compounds and natural products, where they can influence conformation, metabolic stability, and binding to biological targets. khanacademy.org
Historical Development of Cyclobutane Carboxylic Acid Synthesis Methodologies
The synthesis of cyclobutanecarboxylic acids has a rich and, at times, complex history. Early methods dating back to the late 19th and early 20th centuries often involved multi-step processes with low yields. guidechem.com For instance, the decarboxylation of 1,1-cyclobutanedicarboxylic acid has been a long-standing method to produce the parent cyclobutanecarboxylic acid. wikipedia.org The synthesis of the dicarboxylic acid precursor itself was typically achieved through the condensation of diethyl malonate with 1,3-dihalopropanes. chemicalbook.com Over the years, advancements in synthetic methodologies have led to more efficient and higher-yielding approaches. These include photochemical [2+2] cycloadditions and various transition-metal-catalyzed reactions, which have expanded the accessibility and diversity of substituted cyclobutanecarboxylic acids. nih.govchemistryviews.org
Current Research Landscape of 3-Substituted Cyclobutanecarboxylic Acid Derivatives
Current research on cyclobutanecarboxylic acid derivatives is vibrant, with a particular focus on 3-substituted analogues. These compounds are explored for their potential in medicinal chemistry and materials science. For example, 3-substituted cyclobutane derivatives are investigated as building blocks for peptidomimetics and other biologically active molecules. chemistryviews.orgchemimpex.com The substituent at the 3-position can significantly influence the molecule's properties, including its polarity, lipophilicity, and ability to engage in specific intermolecular interactions. Research has explored a range of substituents, including amino, phenyl, and various alkyl groups, each imparting distinct characteristics to the cyclobutane scaffold. chemimpex.comontosight.ainih.gov The development of stereoselective synthetic methods to control the cis/trans relationship between the carboxylic acid and the 3-substituent is a key area of focus, as the stereochemistry can have a profound impact on biological activity. acs.org
Rationale for Focused Investigation of 3-Butoxy-cyclobutanecarboxylic Acid
The focused investigation of this compound stems from the desire to explore the impact of an alkoxy substituent on the properties of the cyclobutane core. The butoxy group, with its flexible alkyl chain, can introduce a degree of lipophilicity and conformational variability. This can be advantageous in the design of new drug candidates, where fine-tuning physicochemical properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
The synthesis of this compound is anticipated to proceed from the readily accessible precursor, 3-oxocyclobutanecarboxylic acid. guidechem.com A plausible synthetic route involves the reduction of the ketone to a hydroxyl group, followed by etherification. The Williamson ether synthesis, a robust and well-established method for forming ethers, is a likely candidate for the introduction of the butoxy group. masterorganicchemistry.comwikipedia.org This would involve the reaction of a butyl halide with the alkoxide generated from the 3-hydroxycyclobutanecarboxylate intermediate. Subsequent hydrolysis of the ester would yield the target carboxylic acid.
Structure
3D Structure
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-butoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-12-8-5-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
KISLJFOPSQKWAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(C1)C(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving 3 Butoxy Cyclobutanecarboxylic Acid Scaffolds
Influence of Catalysis on Reactivity and Stereoselectivity
Catalysis is paramount in controlling the reactivity and stereochemical outcome of reactions involving complex molecules like 3-Butoxy-cyclobutanecarboxylic acid.
Organocatalysis, which uses small organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. beilstein-journals.orgrsc.org The 2021 Nobel Prize in Chemistry was awarded for this field, highlighting its significance. beilstein-journals.org Common organocatalysts, such as the amino acid proline, can activate substrates by forming nucleophilic enamines or electrophilic iminium ions. youtube.comyoutube.com
In the context of cyclobutane (B1203170) chemistry, organocatalysts can be employed for various transformations. For instance, cinchona-based squaramide catalysts have been used for the enantioselective Michael addition to synthesize precursors for drugs. beilstein-journals.org These catalysts operate by activating the reactants through hydrogen bonding. youtube.com For a substrate like this compound, the carboxylic acid group itself could participate in bifunctional catalysis, similar to proline, where it could activate an electrophile through hydrogen bonding while another part of a catalyst activates the nucleophile. youtube.com The development of lipophilic organocatalysts has also simplified catalyst recovery and reuse, a key factor for sustainable industrial applications. beilstein-journals.org
Transition metals are widely used to catalyze reactions that are otherwise thermally forbidden, such as the [2+2] cycloaddition to form cyclobutanes. acs.org They can also mediate ring-opening reactions and rearrangements. The Wolff rearrangement, for example, converts an α-diazocarbonyl compound into a ketene, which can then be trapped by nucleophiles. wikipedia.org While this reaction can be induced by heat or light, transition metals like silver(I) oxide can lower the reaction temperature significantly by forming a metal-carbene intermediate. wikipedia.org This method is often used for ring contractions, such as converting a cyclopentanone (B42830) into a cyclobutane derivative. wikipedia.org
Bismuth catalysis represents an emerging area, with applications in reductive C-C bond formation to create cyclopropanes, a related strained ring system. acs.org This photocatalytic process involves an open-shell Bi(I)/Bi(II)/Bi(III) redox cycle. acs.org Such novel catalytic cycles could potentially be adapted for transformations on cyclobutane scaffolds.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The kinetics and thermodynamics of reactions involving this compound are largely governed by the high strain energy of the cyclobutane ring. This stored energy provides a strong thermodynamic driving force for ring-opening reactions. rsc.org
The thermodynamics of the photoreductive cleavage of cyclobutane pyrimidine (B1678525) dimers, for example, show that the splitting of the ring is an energetically favorable process. nih.govnih.gov DFT calculations on the cleavage of a cyclobutane pyrimidine dimer radical anion revealed that the initial C-C bond breaking is barrierless, and the subsequent cleavage has a very low activation energy of 2.3 kcal/mol. nih.gov
Kinetic control is essential for achieving selectivity in many organocatalytic reactions. In the proline-catalyzed aldol (B89426) reaction, the formation of a specific stereoisomer is achieved because the transition state leading to it is lower in energy than other possible transition states. youtube.com This control arises from the rigid, bicyclic-like transition state structure formed through hydrogen bonding between the catalyst and the substrates. youtube.com
Advanced Spectroscopic and Structural Characterization of 3 Butoxy Cyclobutanecarboxylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR, Dynamic NMR)
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 3-Butoxy-cyclobutanecarboxylic acid. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques, solid-state NMR, and dynamic NMR offer deeper insights.
2D NMR Spectroscopy is instrumental in establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the proton-proton and proton-carbon correlations. For this compound, these experiments would confirm the butoxy group's attachment to the cyclobutane (B1203170) ring and the relative positions of the substituents. For instance, the HMBC spectrum would show correlations between the protons of the butoxy group and the carbon atom of the cyclobutane ring to which it is attached.
Solid-State NMR (ssNMR) provides information about the molecule's structure and dynamics in the solid phase. rsc.org Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C. rsc.org For this compound, ssNMR could be used to study the packing of the molecules in a crystalline state and to determine the conformation of the cyclobutane ring, which can exist in puckered conformations.
Dynamic NMR (DNMR) is utilized to study time-dependent processes such as conformational changes or restricted bond rotations. rsc.org In the case of this compound, the cyclobutane ring can undergo ring-flipping, and the butoxy group can exhibit rotational isomerism. By analyzing the changes in NMR spectra at different temperatures, the energy barriers for these processes can be determined. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid H | 10.0 - 12.0 | - |
| Carboxylic Acid C | - | 175 - 185 |
| Cyclobutane CH-O | 3.8 - 4.2 | 70 - 80 |
| Cyclobutane CH-COOH | 2.8 - 3.2 | 40 - 50 |
| Cyclobutane CH₂ | 1.8 - 2.5 | 20 - 35 |
| Butoxy O-CH₂ | 3.4 - 3.6 | 65 - 75 |
| Butoxy CH₂ | 1.5 - 1.7 | 30 - 35 |
| Butoxy CH₂ | 1.3 - 1.5 | 18 - 22 |
| Butoxy CH₃ | 0.8 - 1.0 | 13 - 15 |
Note: These are predicted values based on analogous compounds like cyclobutanecarboxylic acid and butoxy derivatives. Actual values may vary. chemicalbook.comchemicalbook.com
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis
FT-IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic vibrations of the carboxylic acid and ether functional groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase, leading to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700-1725 cm⁻¹. orgchemboulder.com The C-O stretching of the ether linkage would be expected in the 1260-1000 cm⁻¹ region.
Raman Spectroscopy , being more sensitive to non-polar bonds, complements FT-IR by providing information on the carbon skeleton of the cyclobutane ring and the butoxy chain. The symmetric stretching of the cyclobutane ring and various C-H bending modes can be observed. Conformational changes in the cyclobutane ring can lead to shifts in the vibrational frequencies, which can be monitored by both FT-IR and Raman spectroscopy.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |
| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Broad | Weak |
| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong | Strong |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | Medium |
| C-O Stretch (Ether) | 1260 - 1000 | Strong | Weak |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | Weak |
| C-H Bend (Alkyl) | 1470 - 1350 | Medium | Medium |
Note: Frequencies are based on typical values for carboxylic acids and ethers. orgchemboulder.comlibretexts.orgyoutube.com
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound by providing a highly accurate mass measurement. nih.govmdpi.com Tandem Mass Spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting fragment ions.
In the mass spectrum of this compound, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in an MS/MS experiment would be expected to show characteristic losses. For example, the loss of the butoxy group (•OCH₂CH₂CH₂CH₃) or the butyl group (•CH₂CH₂CH₂CH₃) is a likely fragmentation pathway. Another common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH) or water (H₂O) from the protonated molecule.
Table 3: Expected Key Mass Fragments for this compound
| Fragment Ion | Description |
| [M - C₄H₉O]⁺ | Loss of the butoxy group |
| [M - COOH]⁺ | Loss of the carboxylic acid group |
| [M - H₂O]⁺ | Loss of water |
| [C₄H₉]⁺ | Butyl cation |
| [C₅H₇O]⁺ | Cyclobutane ring fragment with ether |
Note: The fragmentation pattern can vary depending on the ionization technique used.
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including the absolute and relative stereochemistry of chiral centers. researchgate.net For this compound, which can exist as cis and trans isomers, and each of these as enantiomers, X-ray crystallography would be the ideal method to unambiguously determine its stereoisomeric form.
A successful single-crystal X-ray diffraction experiment would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the cyclobutane ring (puckered or planar) and the orientation of the butoxy and carboxylic acid substituents. In the absence of experimental data for the title compound, analysis of related structures in the Cambridge Structural Database can provide insights into the likely packing arrangements and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. bondxray.org
Circular Dichroism Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. bbk.ac.uk Since this compound possesses a chiral center (depending on the substitution pattern), it is expected to be CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light by the molecule. bbk.ac.uk
The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule, primarily the carbonyl group of the carboxylic acid. The sign and intensity of these Cotton effects can be used to determine the absolute configuration of the chiral centers, often by comparison with theoretically calculated CD spectra or with the spectra of structurally related compounds of known stereochemistry. nih.gov The technique is particularly useful for analyzing the enantiomeric purity of a sample. nih.gov
Theoretical and Computational Chemistry Studies of 3 Butoxy Cyclobutanecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Investigations of Molecular Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 3-Butoxy-cyclobutanecarboxylic acid, DFT calculations would typically be employed to determine a variety of molecular properties that govern its behavior.
A primary application of DFT is the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, further properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule, and the electrostatic potential, which indicates sites susceptible to electrophilic or nucleophilic attack.
Key parameters that would be calculated using DFT include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
While no specific studies on this compound are available, a hypothetical DFT study might produce data similar to the illustrative table below.
Ab Initio and Semi-Empirical Methods for Reaction Energy Profiles
Ab initio and semi-empirical methods are crucial for studying the energetics of chemical reactions. Ab initio methods are based on first principles without the use of experimental data, offering high accuracy at a significant computational cost. osti.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.
For this compound, these methods could be used to construct reaction energy profiles for processes such as its synthesis, decomposition, or reactions with other molecules. A reaction energy profile maps the energy of the system as it progresses from reactants to products, passing through transition states.
Key information obtained from these calculations would include:
Activation Energies: The energy barrier that must be overcome for a reaction to occur. This is determined by the energy of the transition state relative to the reactants.
Reaction Enthalpies: The net energy change during a reaction, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Identification of Intermediates: Stable or semi-stable molecules that are formed and consumed during the course of a reaction.
Without specific research, one can only surmise the types of reactions that would be of interest, such as the esterification of the carboxylic acid group or the cleavage of the ether bond.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.
Conformational Analysis aims to identify the different spatial arrangements of atoms (conformers) that a molecule can adopt and to determine their relative energies. For this compound, this would involve studying the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the butoxy group and the carboxylic acid group. The goal is to find the global minimum energy conformation and other low-energy conformers that are likely to be present at a given temperature.
Molecular Dynamics (MD) Simulations provide a time-dependent view of the molecule's motion. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule behaves over time, including its vibrations, rotations, and conformational changes. mdpi.com For this compound, an MD simulation could reveal:
The flexibility of the butoxy side chain.
The dynamics of the cyclobutane ring puckering.
The interactions of the molecule with a solvent, which can influence its preferred conformation and reactivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For this compound, the following spectroscopic parameters could be calculated:
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an IR spectrum. This would help in identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the ether.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum.
A hypothetical comparison of predicted and experimental data is shown below.
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch | 1720 cm⁻¹ | 1715 cm⁻¹ |
| ¹H NMR: -COOH Proton | 12.1 ppm | 12.0 ppm |
Quantitative Structure-Reactivity/Selectivity Relationships through Computational Modeling
Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or selectivity in a particular reaction. libretexts.orglibretexts.org These models are often developed using statistical methods and molecular descriptors calculated from the compounds' structures. mdpi.comnih.gov
A QSRR/QSSR study involving this compound would typically involve a set of structurally related cyclobutane derivatives. The goal would be to build a mathematical model that can predict the reactivity or selectivity of new, unsynthesized compounds based on their structural features.
The process would involve:
Dataset Selection: A series of cyclobutane derivatives with known experimental reactivity or selectivity data would be chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and topological) would be calculated for each molecule in the dataset.
Model Development: Statistical techniques such as multiple linear regression or machine learning algorithms would be used to build a model that relates the descriptors to the observed reactivity/selectivity.
Model Validation: The predictive power of the model would be assessed using statistical validation methods.
Such a model could be used to guide the design of new cyclobutane derivatives with desired reactivity or selectivity profiles.
Derivatization and Molecular Engineering of 3 Butoxy Cyclobutanecarboxylic Acid for Research Applications
Synthesis of Mechanistic Probes and Chemical Tags for Reaction Studies
The functional groups of 3-Butoxy-cyclobutanecarboxylic acid are amenable to modifications for creating mechanistic probes and chemical tags. The carboxylic acid moiety is the primary site for derivatization. Standard coupling reactions can be employed to attach reporter groups such as fluorophores, biotin, or isotopically labeled tags.
For instance, the carboxylic acid can be activated to form an active ester or an acid chloride, which can then react with an amine-functionalized fluorescent dye (e.g., a derivative of fluorescein or rhodamine) to yield a fluorescent probe. Such probes could be used to track the distribution of molecules incorporating the 3-butoxy-cyclobutane scaffold within a system or to study their binding interactions.
Similarly, chemical tags for affinity purification, such as biotin, can be conjugated to the molecule via an amide linkage. The synthesis would involve the coupling of this compound with an amino- or hydrazino-functionalized biotin derivative. Furthermore, the introduction of isotopic labels (e.g., ¹³C or ¹⁵N) into the butoxy group or the cyclobutane (B1203170) ring during the synthesis of the parent compound would allow for mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.
Table 1: Potential Derivatizations of this compound for Probes and Tags
| Functional Group | Reagent/Method | Resulting Derivative | Application |
|---|---|---|---|
| Carboxylic Acid | Amine-functionalized fluorophore + Carbodiimide coupling | Fluorescently-labeled conjugate | Molecular imaging, Binding assays |
| Carboxylic Acid | Biotin-hydrazine + EDCI/NHS coupling | Biotinylated derivative | Affinity purification, Protein interaction studies |
Development of Conjugates and Scaffolds for Advanced Material Science Research
In material science, the rigid cyclobutane scaffold can be exploited to create novel materials with defined structural properties. This compound can serve as a monomer or a cross-linking agent in the synthesis of polymers and other advanced materials. The carboxylic acid can be converted into a polymerizable group, such as an acrylate or methacrylate ester, through reaction with the corresponding alcohol.
The resulting monomer could then be polymerized or copolymerized to produce materials with the cyclobutane moiety incorporated into the polymer backbone or as a pendant group. The rigidity of the cyclobutane ring can influence the thermal and mechanical properties of the resulting polymer, potentially leading to materials with higher glass transition temperatures or improved modulus.
Moreover, the butoxy group can be functionalized to introduce other properties. For example, substitution of the butyl chain with a longer alkyl chain or a fluorinated alkyl chain could be used to tune the surface properties of materials, such as hydrophobicity or oleophobicity. The carboxylic acid can also be used to attach the scaffold to surfaces or nanoparticles to create functionalized materials for applications in catalysis or separation science.
Cyclobutane-Based Architectures in the Construction of Foldamers and Peptidomimetics (structural and synthetic implications)
The constrained nature of the cyclobutane ring makes it an excellent scaffold for the synthesis of foldamers and peptidomimetics. By replacing native amino acid residues with cyclobutane-based structures, it is possible to enforce specific secondary structures and enhance metabolic stability. acs.org The synthesis of such peptidomimetics would involve the coupling of this compound with amino acids or peptide fragments using standard peptide synthesis protocols.
The stereochemistry of the substituents on the cyclobutane ring is crucial in determining the resulting conformation of the peptide backbone. The relative orientation of the butoxy and carboxylic acid groups (cis or trans) will dictate the spatial arrangement of the appended peptide chains. This allows for the rational design of peptidomimetics with defined three-dimensional structures. The butoxy group can act as a non-polar side chain mimic, interacting with hydrophobic pockets in target proteins.
Table 2: Structural Implications of Cyclobutane Scaffolds in Peptidomimetics
| Stereochemistry | Expected Conformation | Potential Application |
|---|---|---|
| cis-1,3-disubstituted | Induces specific turns or kinks | Mimicking β-turns in peptides |
The synthesis of these building blocks can be challenging, often requiring multi-step sequences to control the stereochemistry. However, the ability to create conformationally constrained peptides is of great interest in drug discovery for targeting protein-protein interactions.
Design and Synthesis of Analogues for Catalysis and Enzyme Inhibition Investigations (excluding biological efficacy/clinical data)
The this compound scaffold can be used to design and synthesize analogues for investigating catalysis and enzyme inhibition. The carboxylic acid is a key functional group that can mimic the substrate of various enzymes, particularly hydrolases such as proteases and esterases.
For enzyme inhibition studies, the carboxylic acid could be modified to a less reactive but still binding-competent functional group, such as a phosphonate or a boronic acid. The synthesis of a boronic acid analogue would involve the conversion of the carboxylic acid to a suitable precursor, followed by the introduction of the boronic acid moiety. These analogues can act as transition-state inhibitors, binding tightly to the active site of an enzyme.
For catalysis research, the cyclobutane scaffold can be functionalized with catalytic groups. For example, the carboxylic acid could be used as a handle to attach a chiral amine, which could then act as an organocatalyst. The rigid cyclobutane ring would provide a well-defined framework for positioning the catalytic group and the substrate, potentially leading to high stereoselectivity in catalyzed reactions.
Table 3: Synthetic Analogues of this compound for Catalysis and Inhibition Studies
| Analogue Type | Modification | Synthetic Approach | Research Application |
|---|---|---|---|
| Enzyme Inhibitor | Carboxylic acid to Boronic acid | Multi-step synthesis involving organometallic reagents | Mechanistic studies of serine proteases |
| Organocatalyst | Amine coupling to carboxylic acid | Standard amide bond formation | Asymmetric catalysis |
Incorporation into Supramolecular Assemblies and Polymeric Systems (structural and synthetic aspects)
The structural features of this compound make it a suitable building block for the construction of supramolecular assemblies and polymeric systems. The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. For example, in the solid state or in non-polar solvents, the carboxylic acid can form dimers or extended hydrogen-bonded networks.
By modifying the butoxy group, for instance by introducing aromatic rings, π-stacking interactions can be engineered to direct the self-assembly process. The combination of hydrogen bonding and other non-covalent interactions can lead to the formation of well-ordered structures such as gels, liquid crystals, or nanotubes.
In polymer chemistry, this compound can be used as a monomer in condensation polymerizations. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. The rigid cyclobutane unit in the polymer backbone would be expected to influence the material properties, such as thermal stability and crystallinity. The synthesis of such polymers would typically involve high-temperature melt or solution polymerization techniques. The butoxy side chain could provide solubility to the resulting polymer in organic solvents and also influence the packing of the polymer chains in the solid state.
Future Directions and Emerging Research Perspectives for 3 Butoxy Cyclobutanecarboxylic Acid
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of 3-Butoxy-cyclobutanecarboxylic acid and its derivatives is primed for advancements through the adoption of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, allows for superior control over temperature, pressure, and reaction time compared to traditional batch methods. mdpi.comresearchgate.net This can be particularly advantageous for the synthesis of cyclobutane (B1203170) derivatives, which may involve thermally sensitive intermediates or require precise stoichiometric control to minimize side reactions. The integration of in-line purification and analysis in flow systems can further streamline the synthetic process. mdpi.com
Automated synthesis platforms, leveraging robotics and computer-controlled systems, can accelerate the discovery of new derivatives of this compound. nih.govnih.gov These platforms can systematically vary reaction conditions and building blocks to rapidly generate libraries of compounds for screening in various applications. researchgate.netsigmaaldrich.com The use of pre-filled reagent cartridges and automated purification can significantly reduce the manual labor involved in synthesis, allowing researchers to focus on experimental design and data analysis. sigmaaldrich.comsynplechem.com
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Technology | Potential Advantages |
| Flow Chemistry | Enhanced control over reaction parameters (temperature, pressure, time). mdpi.comresearchgate.net |
| Improved safety profile for handling reactive intermediates. researchgate.net | |
| Facile scalability of the synthetic process. | |
| Integration of in-line purification and analysis. mdpi.com | |
| Automated Synthesis | High-throughput synthesis of derivative libraries. nih.govnih.gov |
| Accelerated optimization of reaction conditions. researchgate.net | |
| Increased reproducibility and reduced human error. sigmaaldrich.com | |
| Efficient management of chemical inventory and data. nih.gov |
Exploration of Unprecedented Reactivities and Unconventional Transformation Pathways
The strained four-membered ring of this compound provides a fertile ground for exploring novel reactivities and unconventional transformation pathways. The inherent ring strain can be harnessed to drive reactions that lead to the formation of more complex molecular architectures. researchgate.net
Research into the ring-opening and rearrangement reactions of cyclobutane derivatives is an active area. researchgate.net For this compound, selective cleavage of the cyclobutane ring could provide access to a variety of linear or larger cyclic structures, depending on the reaction conditions and the directing influence of the butoxy and carboxylic acid groups. The development of new catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of these transformations.
Furthermore, the functional groups on the cyclobutane ring can be utilized to direct novel chemical transformations. For instance, the carboxylic acid could be converted into other functional groups, such as amides, esters, or ketones, which could then participate in a range of subsequent reactions. The ether linkage could also be targeted for cleavage or modification, further expanding the synthetic possibilities.
Multicomponent Reaction Strategies for Diversified Butoxycyclobutane Libraries
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a new product, offer a highly efficient route to chemical diversity. acs.orgrsc.org The application of MCRs to the synthesis of this compound precursors could enable the rapid generation of diverse libraries of butoxycyclobutane derivatives.
For example, isonitrile-based MCRs, such as the Ugi and Passerini reactions, have been successfully applied to cyclobutanones. acs.org By employing a suitable cyclobutanone (B123998) precursor to this compound in such reactions, it would be possible to introduce a wide range of substituents onto the cyclobutane core in a single step. This approach would be particularly valuable for the rapid exploration of the structure-activity relationships of butoxycyclobutane derivatives in various applications.
Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic and imaging techniques can provide real-time, in-situ monitoring of the synthesis of this compound, offering valuable insights that are often missed with traditional analytical methods. dcu.ie
Techniques such as time-domain Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to track the formation of intermediates and products as a reaction progresses. dcu.ie This information can help to identify reaction pathways, determine rate constants, and optimize reaction conditions for improved yield and selectivity. Single-molecule force spectroscopy has also been used to study the force-dependent kinetics of cyclobutane mechanophores, providing insights into their mechanical properties. nih.govacs.org
Synergistic Approaches Combining Synthetic Methodologies with Computational Design and Machine Learning
The integration of computational design and machine learning with synthetic methodologies represents a paradigm shift in chemical research. nih.govyoutube.com These synergistic approaches can accelerate the discovery of new derivatives of this compound with tailored properties and guide the development of more efficient synthetic routes.
Computational tools can be used to predict the properties of virtual compounds, allowing for the in-silico screening of large libraries of potential derivatives before they are synthesized in the lab. Machine learning algorithms can be trained on experimental data to predict reaction outcomes, identify optimal reaction conditions, and even propose novel synthetic pathways. youtube.comacs.org This data-driven approach can significantly reduce the number of experiments required to achieve a desired outcome, saving time and resources.
Table 2: Synergistic Approaches for Advancing this compound Research
| Approach | Application |
| Computational Design | In-silico screening of virtual compound libraries. |
| Prediction of physicochemical and biological properties. | |
| Design of derivatives with tailored functionalities. | |
| Machine Learning | Prediction of reaction outcomes and yields. youtube.com |
| Optimization of synthetic reaction conditions. acs.org | |
| Elucidation of complex reaction networks. acs.org | |
| Guidance for retrosynthetic analysis. youtube.com |
Potential as a Modular Building Block for Complex Chemical Systems Beyond Current Applications
The unique combination of a strained cyclobutane ring, a flexible butoxy group, and a reactive carboxylic acid moiety makes this compound a highly versatile modular building block for the construction of complex chemical systems. rsc.orgresearchgate.netnih.govnih.gov Its potential extends far beyond its current applications, with opportunities in materials science, drug discovery, and agrochemicals.
In materials science, the semi-rigid nature of the cyclobutane ring can be exploited to create polymers with unique thermal and mechanical properties. nih.gov The carboxylic acid and butoxy groups provide handles for further functionalization, allowing for the tuning of material properties such as solubility, polarity, and biocompatibility.
In drug discovery, the cyclobutane scaffold is found in a number of bioactive natural products and pharmaceutical agents. rsc.orgnih.gov The three-dimensional nature of the cyclobutane ring can provide access to novel chemical space, leading to the discovery of new drug candidates with improved efficacy and selectivity. The butoxy and carboxylic acid groups of this compound can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
